molecular formula C10H14BrNO2 B13052583 1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL

1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL

Cat. No.: B13052583
M. Wt: 260.13 g/mol
InChI Key: FGSNBNPQIMTPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL is a chemical compound with the molecular formula C10H14BrNO2 and a molecular weight of 260.13 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, along with a propanol backbone. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL typically involves multi-step organic reactions. One common synthetic route includes the bromination of a methoxy-substituted phenyl compound followed by the introduction of an amino group and subsequent formation of the propanol structure. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and reagents used are proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with target molecules, while the bromine and methoxy groups can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications in research and industry.

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

1-amino-1-(3-bromo-5-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14BrNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3

InChI Key

FGSNBNPQIMTPQI-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=CC(=C1)Br)OC)N)O

Origin of Product

United States

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